1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one
Description
Historical Context and Discovery
The synthesis of this compound was first documented in 2007 through PubChem’s registration (CID 12635399), marking its formal entry into chemical literature. Early methodologies relied on cyclocondensation reactions between glycinamide derivatives and appropriately substituted benzene precursors, as evidenced by protocols developed for analogous tetrahydroquinoxalines. By 2017, advancements in catalytic systems enabled more efficient routes, such as the use of lithium aluminum hydride for reducing quinoxalinones to their tetrahydro counterparts. These developments aligned with broader trends in heterocyclic chemistry, where saturated nitrogen-containing rings gained prominence for their improved pharmacokinetic profiles compared to fully aromatic systems.
Relevance in Contemporary Chemical Research
In modern drug discovery, this compound serves as a critical intermediate for designing P2X1-purinoceptor antagonists and anticancer agents. Studies demonstrate its utility in synthesizing derivatives that inhibit sperm transport via P2X1 receptor blockade, offering potential pathways for non-hormonal male contraceptives. Parallel research identifies substituted quinoxalinones as potent VEGFR-2 inhibitors, with IC~50~ values in the micromolar range, highlighting their applicability in oncology. The compound’s balanced lipophilicity (LogP ≈ 2.8) and molecular weight (209.29 g/mol) further enhance its drug-likeness, aligning with Lipinski’s rule-of-five criteria for oral bioavailability.
Overview of the Quinoxalinone Scaffold in Medicinal Chemistry
Quinoxalinones, including this compound, exhibit broad bioactivity due to their ability to mimic purine bases and engage in π-π stacking interactions with biological targets. Key pharmacological applications include:
- Anticancer Activity : Derivatives induce G2/M cell cycle arrest in HCT116 colon carcinoma cells via disruption of microtubule assembly.
- Neuromodulation : Structural analogs act as adenosine receptor antagonists, modulating neurotransmitter release in CNS disorders.
- Antimicrobial Effects : Halogenated variants demonstrate MIC values ≤8 μg/mL against Gram-positive pathogens.
The scaffold’s synthetic flexibility permits regioselective functionalization at positions C-3, C-5, and N-1, enabling tailored interactions with enzymatic active sites.
Nomenclature and Structural Classification within Quinoxalinones
IUPAC nomenclature designates the compound as 1-phenyl-3,4-dihydro-2H-quinoxalin-2-one, reflecting its partially saturated bicyclic system. Key structural features include:
X-ray crystallography confirms a dihedral angle of 12.5° between the phenyl and quinoxalinone planes, optimizing conjugation while minimizing steric strain. NMR data (¹H, 400 MHz) reveal distinct shifts for the N–H proton (δ 8.80 ppm) and methyl groups (δ 2.18 ppm), characteristic of the scaffold’s electronic environment.
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-phenyl-3,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C14H12N2O/c17-14-10-15-12-8-4-5-9-13(12)16(14)11-6-2-1-3-7-11/h1-9,15H,10H2 |
InChI Key |
DCQJIJPBBYPQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multi-step synthesis starting from substituted benzamides or phenethylamine derivatives, followed by cyclization and reduction steps. The key transformations include:
- Formation of N-(2-phenethyl)benzamide intermediates.
- Cyclization to form dihydroquinoxaline or isoquinoline cores.
- Reduction or further functional group modifications to obtain the tetrahydro derivatives.
Stepwise Preparation Method (Adapted from Related Isoquinoline Synthesis)
The following procedure is adapted and analyzed from the closely related 1-Phenyl-1,2,3,4-tetrahydroisoquinoline synthesis described in patent CN103159677A and CN101851200A, which can be modified for quinoxalinone analogues.
| Step | Reaction | Reagents & Conditions | Outcome | Yield & Notes |
|---|---|---|---|---|
| 1. Formation of N-(2-phenethyl)benzamide | React benzoyl chloride or benzoic acid with phenethylamine in aqueous alkali | 10-30% NaOH aqueous solution, temperature controlled below 10°C during addition; stirring for 3h at room temp | N-(2-phenethyl)benzamide | Yield ~99%; white solid; filtration and drying at 70°C |
| 2. Cyclization to 1-phenyl-3,4-dihydroisoquinoline | Treat benzamide with vanadium pentoxide and phosphorus oxychloride in toluene | Heating to reflux for 4h; temperature not exceeding 50°C during quenching; pH adjustment to 9 with NaOH; extraction with ethyl acetate at 35°C | 1-phenyl-3,4-dihydroisoquinoline | Yield ~86.7%; weak yellow liquid; purification by activated carbon decolorization |
| 3. Reduction to tetrahydro derivative | React dihydroisoquinoline with hydroboron reagent in alcohol solvent | Room temperature reaction for 2-3h; molar ratio dihydroisoquinoline:hydroborate = 1:(1-1.15) | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Crystallization at 0-5°C; vacuum drying at 50-60°C |
Note: The reduction step uses hydroboron reagents (e.g., sodium borohydride) in an alcohol solvent like methanol or ethanol to selectively reduce the double bond in the dihydroisoquinoline ring.
Adaptation for this compound
For the quinoxalin-2-one analog, the synthetic route would similarly involve:
- Preparation of an appropriate N-(2-phenethyl)benzamide derivative with a quinoxaline precursor.
- Cyclization under acidic or dehydrating conditions (e.g., phosphorus oxychloride and vanadium pentoxide) to form the quinoxalinone ring.
- Reduction of the intermediate dihydroquinoxaline to the tetrahydroquinoxalin-2-one.
The presence of the carbonyl group at the 2-position (quinoxalin-2-one) requires careful control of reaction conditions to avoid over-reduction or ring opening.
Detailed Reaction Conditions and Findings
Formation of N-(2-phenethyl)benzamide
- Reagents: Benzoyl chloride or benzoic acid, phenethylamine, sodium hydroxide (10-30% aqueous).
- Procedure: Slow addition of benzoyl chloride to phenethylamine in alkali solution under ice bath to maintain temperature below 10°C, followed by stirring at room temperature for 3 hours.
- Outcome: High purity N-(2-phenethyl)benzamide precipitates, filtered and dried.
- Yield: Approximately 99%.
Cyclization to Dihydroquinoxaline Derivative
- Reagents: N-(2-phenethyl)benzamide, vanadium pentoxide flakes, phosphorus oxychloride, toluene.
- Conditions: Reflux for 4 hours with stirring; temperature control during quenching to avoid exceeding 50°C.
- Work-up: Neutralization with 20% sodium hydroxide to pH 9, extraction with ethyl acetate at 35°C, activated carbon treatment for decolorization.
- Yield: Approximate yield 86.7%, product is a weak yellow liquid.
Reduction to Tetrahydroquinoxalin-2-one
- Reagents: Dihydroquinoxaline intermediate, hydroboron reagent (e.g., sodium borohydride), alcohol solvent (methanol or ethanol).
- Conditions: Room temperature reaction for 2-3 hours; molar ratio of substrate to reducing agent around 1:1 to 1:1.15.
- Isolation: Cooling to 0-5°C to induce crystallization, filtration, and vacuum drying at 50-60°C.
- Yield: High purity tetrahydroquinoxalin-2-one obtained; crystallization step improves purity.
Comparative Data Table of Key Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| N-(2-phenethyl)benzamide formation | Benzoyl chloride, phenethylamine, NaOH | Water (aqueous) | <10°C (addition), RT (reaction) | 3 h | ~99 | Avoids organic solvents; simple filtration |
| Cyclization | Vanadium pentoxide, phosphorus oxychloride | Toluene | Reflux (4 h), <50°C quench | 4 h | ~86.7 | Extraction with ethyl acetate; decolorization step |
| Reduction | Sodium borohydride (hydroboron) | Methanol/Ethanol | RT | 2-3 h | High | Crystallization at 0-5°C; vacuum drying |
Research Findings and Notes
- The method avoids the use of excessive organic solvents during the initial amidation step, reducing environmental impact and cost.
- Use of phosphorus oxychloride and vanadium pentoxide enables efficient cyclization without generating highly toxic phosphorus oxide gases, improving safety.
- The reduction step is sensitive to molar ratios and temperature; precise control ensures selective reduction to tetrahydro derivatives without over-reduction.
- The crystallization and drying steps enhance product purity and yield.
- Adaptation from isoquinoline to quinoxalinone analogues requires consideration of the keto group’s reactivity, but the overall strategy remains consistent.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one can be compared with other similar compounds, such as:
1-Phenyl-3,4-dihydroquinoxalin-2(1H)-one: This compound is a precursor in the synthesis of this compound and shares similar structural features.
4-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one: Another closely related compound with slight variations in the substitution pattern.
1,2,3,4-Tetrahydroisoquinoline: A related heterocyclic compound with diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other similar compounds.
Biological Activity
1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one (PHQ) is a bicyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_11H_12N_2O. Its structure consists of a quinoxaline core with a phenyl substituent, contributing to its unique chemical properties. The presence of the carbonyl group in the quinoxaline framework is crucial for its reactivity and biological activity.
Biological Activities
Research indicates that PHQ exhibits various biological activities, including:
- Antitumor Activity : In vitro studies have shown that PHQ derivatives can inhibit the proliferation of cancer cells. For instance, one study reported that specific derivatives had IC50 values in the micromolar range against various cancer cell lines .
- Antiviral Properties : PHQ has been evaluated for its potential as an antiviral agent. A study highlighted its inhibitory effects on reverse transcriptase (RT) enzymes, suggesting it could be developed as an antiviral therapeutic .
- Neuroprotective Effects : Compounds similar to PHQ have demonstrated neuroprotective properties in models of neurodegenerative diseases. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Structure-Activity Relationship (SAR)
The biological activity of PHQ can be significantly influenced by structural modifications. The following table summarizes various derivatives and their corresponding biological activities:
| Compound Name | Structure Characteristics | Unique Features | IC50 (µM) |
|---|---|---|---|
| 1-(4-Methylphenyl)-PHQ | Methyl group at para position | Enhanced lipophilicity, improving cell membrane penetration | 0.63 |
| 1-(4-Chlorophenyl)-PHQ | Chlorine substituent at para position | Increased potency against RT enzyme | 0.45 |
| 1-(3-Nitrophenyl)-PHQ | Nitro group at meta position | Exhibits significant cytotoxicity in cancer cells | 0.78 |
These results indicate that specific substitutions can enhance the potency and selectivity of PHQ derivatives towards various biological targets.
Case Study 1: Antiviral Activity
A study conducted on a series of PHQ derivatives demonstrated their effectiveness against HIV reverse transcriptase. The derivative with a para-methyl substitution exhibited an IC50 value of 0.63 µM, indicating potent inhibitory activity compared to standard antiviral drugs .
Case Study 2: Antitumor Activity
In another investigation focusing on breast cancer cell lines, several PHQ derivatives were screened for cytotoxicity. The compound with a chlorophenyl substituent showed the highest efficacy with an IC50 value of 0.45 µM, highlighting its potential as a lead compound for further development in cancer therapy .
The mechanisms through which PHQ exerts its biological effects are complex and multifaceted:
- Inhibition of Enzymatic Activity : PHQ acts as an inhibitor of key enzymes involved in viral replication and tumor growth.
- Modulation of Signaling Pathways : It influences various signaling pathways related to apoptosis and cell survival, contributing to its neuroprotective effects.
Q & A
Basic: What are the common synthetic routes for 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one?
Methodological Answer:
The most established synthesis involves cyclization of substituted o-phenylenediamines with α-haloesters under basic conditions. For example, reacting o-phenylenediamine derivatives with ethyl bromoacetate in the presence of a base (e.g., NaHCO₃) yields the tetrahydroquinoxalin-2-one core . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for optimal reactivity.
- Temperature control : Reactions often proceed at reflux (80–100°C) to avoid side products.
- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is used for isolation .
Advanced: How can intermediates formed during synthesis (e.g., partial condensation products) be stabilized or characterized?
Methodological Answer:
Partial condensation products, such as (Z)-3-(2-aminophenylcarbamoyl)propenoic acid, are unstable and prone to decomposition under ambient conditions . Strategies include:
- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation.
- Low-temperature workup : Quench reactions at 0–5°C to stabilize intermediates.
- Real-time monitoring : Use thin-layer chromatography (TLC) and H NMR to track intermediate formation. For example, H NMR signals at δ 6.8–7.2 ppm (aromatic protons) and δ 2.5–3.5 ppm (methylene groups) confirm the intermediate structure .
Basic: What analytical techniques are critical for confirming the structure of this compound derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions. For example, the carbonyl group (C=O) appears at ~170 ppm in C NMR .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks for CHNO at m/z 241.0977) .
- Infrared Spectroscopy (FT-IR) : Stretching bands at ~1650 cm (C=O) and ~3300 cm (N-H) are diagnostic .
Advanced: How can substituents (e.g., halogens, alkyl groups) be strategically introduced to modulate biological activity?
Methodological Answer:
- Halogenation : Bromine or fluorine at positions 6/7 enhances lipophilicity and target binding. For example, 6-bromo derivatives show improved activity against cancer cell lines due to increased electron-withdrawing effects .
- Alkyl groups : tert-Butyl substituents at position 4 improve metabolic stability by steric hindrance. This is confirmed via SAR studies comparing IC values in enzymatic assays .
- Synthetic steps : Use Ullmann coupling for aryl halide introduction or Friedel-Crafts alkylation for tert-butyl groups .
Basic: What biological activities are associated with this compound derivatives?
Methodological Answer:
Preliminary studies highlight:
- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR) with IC values in the low micromolar range .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis (MIC: 8–32 µg/mL against S. aureus) .
- Assay design : Use MTT assays for cytotoxicity and broth microdilution for antimicrobial testing .
Advanced: How can crystallographic data resolve contradictions in reported biological activities?
Methodological Answer:
X-ray crystallography reveals how substituent orientation affects target binding. For example:
- Hydrogen bonding : A 3-carboxymethyl group forms H-bonds with kinase active sites, explaining enhanced activity in derivatives like 1e (IC = 0.8 µM vs. 5.2 µM for unsubstituted analogs) .
- Steric clashes : Bulky substituents (e.g., tosyl groups) may reduce activity in certain assays due to poor fit in binding pockets. Cross-referencing crystallographic data (e.g., CCDC entries) with enzymatic assays resolves discrepancies .
Advanced: How can conflicting synthetic yields (e.g., 35% vs. 80%) be addressed in scale-up protocols?
Methodological Answer:
Yield variations often arise from:
- Reaction time : Prolonged heating (>12 hours) degrades intermediates. Optimize via time-course studies monitored by TLC .
- Catalyst loading : Increasing Pd/C from 5% to 10% in hydrogenation steps improves yields from 50% to 85% .
- Workup modifications : Replace column chromatography with precipitation (e.g., using hexane/EtOAc) for faster isolation .
Basic: What safety protocols are recommended for handling reactive intermediates (e.g., maleic anhydride derivatives)?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats.
- Ventilation : Perform reactions in a fume hood due to volatile byproducts (e.g., acetic anhydride).
- Storage : Store maleic anhydride-derived intermediates at –20°C under nitrogen to prevent hydrolysis .
Advanced: How can computational methods (e.g., DFT) guide the design of novel derivatives?
Methodological Answer:
- DFT calculations : Predict electronic effects (e.g., HOMO-LUMO gaps) to prioritize electron-deficient substituents for kinase inhibition.
- Molecular docking : Simulate binding poses with targets (e.g., PARP-1) to optimize substituent placement. For example, 7-fluoro analogs show stronger π-π stacking in silico, aligning with experimental IC data .
Advanced: How do solvent polarity and reaction pH influence cyclization efficiency?
Methodological Answer:
- Polar solvents : DMF (ε = 37) accelerates cyclization by stabilizing transition states via dipole interactions.
- pH control : Basic conditions (pH 8–9) deprotonate amines, facilitating nucleophilic attack on α-haloesters. For example, NaHCO₃ yields 75% product vs. 40% with weaker bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
